molecular formula C10H11NO2 B12574913 (R)-Methyl 1-phenylaziridine-2-carboxylate CAS No. 4916-14-7

(R)-Methyl 1-phenylaziridine-2-carboxylate

Cat. No.: B12574913
CAS No.: 4916-14-7
M. Wt: 177.20 g/mol
InChI Key: DDPHDRQDLJDMKX-UHFFFAOYSA-N
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Description

®-Methyl 1-phenylaziridine-2-carboxylate is a chiral aziridine derivative, which is a three-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 1-phenylaziridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ®-phenylglycine methyl ester with a suitable aziridination reagent under controlled conditions. The reaction often requires the presence of a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of ®-Methyl 1-phenylaziridine-2-carboxylate may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 1-phenylaziridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of substituted aziridines or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxaziridines, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aziridines.

Scientific Research Applications

®-Methyl 1-phenylaziridine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-Methyl 1-phenylaziridine-2-carboxylate involves its interaction with various molecular targets. The aziridine ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially leading to biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-Methyl 1-phenylaziridine-2-carboxylate: The enantiomer of the compound, which may have different biological activities.

    1-Phenylaziridine-2-carboxylic acid: A related compound with a carboxylic acid group instead of a methyl ester.

    N-Phenylaziridine: A simpler aziridine derivative without the carboxylate group.

Uniqueness

®-Methyl 1-phenylaziridine-2-carboxylate is unique due to its chiral nature and the presence of both an aziridine ring and a carboxylate group. This combination of features makes it a valuable compound for studying stereochemistry and for use in asymmetric synthesis.

Properties

CAS No.

4916-14-7

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

methyl 1-phenylaziridine-2-carboxylate

InChI

InChI=1S/C10H11NO2/c1-13-10(12)9-7-11(9)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3

InChI Key

DDPHDRQDLJDMKX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN1C2=CC=CC=C2

Origin of Product

United States

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